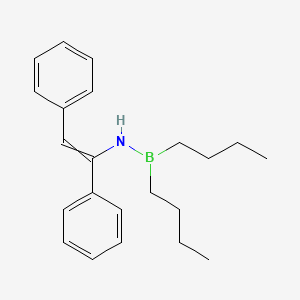
1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine is a boron-containing compound with a unique structure that includes both butyl and diphenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine typically involves the reaction of dibutylborane with 1,2-diphenylethene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different borane derivatives.
Substitution: The butyl or diphenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce different borane derivatives .
Scientific Research Applications
1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibutyl-N,N-dimethylboranamine: Similar in structure but with dimethyl groups instead of diphenylethenyl groups.
1,1-Dibromo-N,N-dimethylboranamine: Contains bromine atoms instead of butyl groups.
1,2-Diphenylethan-1-one: A related compound with a ketone functional group instead of a boron-containing group.
Uniqueness
1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine is unique due to its combination of butyl and diphenylethenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
61314-81-6 |
|---|---|
Molecular Formula |
C22H30BN |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-dibutylboranyl-1,2-diphenylethenamine |
InChI |
InChI=1S/C22H30BN/c1-3-5-17-23(18-6-4-2)24-22(21-15-11-8-12-16-21)19-20-13-9-7-10-14-20/h7-16,19,24H,3-6,17-18H2,1-2H3 |
InChI Key |
ICOLVSYASDEHRV-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)NC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















